molecular formula C22H23BrFN5O2 B12389506 (7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

Cat. No.: B12389506
M. Wt: 488.4 g/mol
InChI Key: PHQOQKGDQRKQNK-AWEZNQCLSA-N
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Description

The compound (7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a dioxino ring, and a piperazine moiety. The presence of bromine and fluorine atoms further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxino Ring: This step involves the formation of the dioxino ring through a series of condensation reactions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (7S)-N-(3-chloro-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
  • (7S)-N-(3-bromo-2-chlorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

Uniqueness

The uniqueness of (7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine lies in its specific combination of functional groups and its structural configuration. The presence of both bromine and fluorine atoms, along with the dioxino and piperazine rings, provides a distinct set of chemical properties that can be exploited for various applications.

Properties

Molecular Formula

C22H23BrFN5O2

Molecular Weight

488.4 g/mol

IUPAC Name

(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

InChI

InChI=1S/C22H23BrFN5O2/c1-28-5-7-29(8-6-28)11-14-12-30-19-10-18-15(9-20(19)31-14)22(26-13-25-18)27-17-4-2-3-16(23)21(17)24/h2-4,9-10,13-14H,5-8,11-12H2,1H3,(H,25,26,27)/t14-/m0/s1

InChI Key

PHQOQKGDQRKQNK-AWEZNQCLSA-N

Isomeric SMILES

CN1CCN(CC1)C[C@H]2COC3=C(O2)C=C4C(=C3)N=CN=C4NC5=C(C(=CC=C5)Br)F

Canonical SMILES

CN1CCN(CC1)CC2COC3=C(O2)C=C4C(=C3)N=CN=C4NC5=C(C(=CC=C5)Br)F

Origin of Product

United States

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